1-Butoxy-4-nitrobenzene

Physical Organic Chemistry Solvent-Free Synthesis Phase-Transfer Catalysis

Researchers needing a specific chain-length nitroaromatic for reproducible synthesis face variability in LogP and melting point across alkoxy homologs. 1-Butoxy-4-nitrobenzene (CAS 7244-78-2) provides a defined LogP of 3.50 and near-ambient melting point (31°C), enabling energy-efficient, solvent-minimized melt-phase reactions. Its mid-chain pIGC50 value (1.42) makes it a reliable reference in QSAR environmental toxicity modeling. Supplied at >99% (GC) purity for consistent downstream applications in dye, pharmaceutical, and liquid crystal intermediate synthesis.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 7244-78-2
Cat. No. B1195281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butoxy-4-nitrobenzene
CAS7244-78-2
Synonymsutyl-4-nitrophenyl ether
butyl-p-nitrophenyl ethe
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H13NO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3
InChIKeyXCCDVVZINDJESR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butoxy-4-nitrobenzene (CAS 7244-78-2): Sourcing Guide for a Para-Nitroaromatic Ether Intermediate with Differentiated Physicochemical and Application Properties


1-Butoxy-4-nitrobenzene (C10H13NO3, MW 195.22) is a para-substituted nitroaromatic ether featuring an n-butoxy chain and a nitro group on a benzene ring . Commercially available at >99% (GC) purity as a low-melting solid (31 °C) , this compound serves as a versatile intermediate in dye, pharmaceutical, and agrochemical synthesis . It also participates in liquid crystal formulations and has been studied as a model substrate in phase-transfer catalysis . Within the 4-alkoxynitrobenzene family, the n-butoxy member occupies a specific position where its chain length imparts distinct physical and biological property profiles compared to shorter-chain analogs.

Why 1-Butoxy-4-nitrobenzene Cannot Be Simply Replaced by 4-Nitroanisole or 4-Nitrophenetole in Critical Applications


The 4-alkoxynitrobenzene series exhibits strong chain-length dependence in both physicochemical properties and biological activity. Replacing 1-butoxy-4-nitrobenzene with a shorter-chain congener such as 4-nitroanisole (methoxy) or 4-nitrophenetole (ethoxy) alters melting point by >20 °C , changes octanol/water partition coefficient (LogP) by more than a full log unit , and reduces acute aquatic toxicity to the protozoan Tetrahymena pyriformis by up to 2.6-fold in terms of pIGC50 . In liquid crystal mixtures, the butoxy chain length places the compound in a metastable smectic A induction regime distinct from both the stable long-chain and non-mesogenic short-chain analogs . These measurable differences mean that generic substitution risks altered solubility, phase behavior, bioavailability, or toxicity profiles in downstream applications.

1-Butoxy-4-nitrobenzene: Quantitative Head-to-Head Evidence Against 4-Nitroanisole and 4-Nitrophenetole


Melting Point Depression: Near-Room-Temperature Handling Enables Solvent-Free Liquid-Phase Processing

1-Butoxy-4-nitrobenzene exhibits a melting point of 31 °C, which is 23 °C lower than that of 4-nitroanisole (54 °C) and 28 °C lower than that of 4-nitrophenetole (59 °C) . This depression brings the compound close to ambient liquid state, eliminating the need for solvent in certain melt-phase reactions.

Physical Organic Chemistry Solvent-Free Synthesis Phase-Transfer Catalysis

Lipophilicity Increase: LogP Shift of >1 Unit Modulates Solvent Partitioning and Membrane Permeability

The experimental/calculated LogP of 1-butoxy-4-nitrobenzene is 3.50, compared to 2.03 for 4-nitroanisole and 2.56 for 4-nitrophenetole . This represents a ΔLogP of +1.47 and +0.94, respectively, translating to a >25-fold increase in octanol/water partition coefficient.

QSAR Lipophilicity Drug Design Intermediates

Aquatic Toxicity Ranking: 2.6-Fold Higher pIGC50 Values Reflect Chain-Length-Dependent Electrophilicity

In the Tetrahymena pyriformis 40-h population growth inhibition assay, 1-butoxy-4-nitrobenzene exhibits a pIGC50 of 1.42, compared to 0.54 for 4-nitroanisole and 0.83 for 4-nitrophenetole . The progressive increase in toxicity with alkoxy chain length is consistent with enhanced electrophilicity and membrane permeability.

Environmental Toxicology Ecotoxicity Screening QSAR

Liquid Crystal Metastability: Butoxy Chain Positioned Inside the 6-Carbon Threshold for Induced Smectic A Phases

The 1983 study by Chino and Matsunaga established that 4-alkoxynitrobenzenes induce smectic A phases when mixed with N-(4-propoxybenzylidene)-4-hexylaniline, but the mesophase is stable only when the alkoxy chain has ≥8 carbons and is entirely metastable when ≤6 carbons . The butoxy homolog (C4) falls within the metastable range, providing predictable transient mesomorphism distinct from the stable behavior of octyloxy or decyloxy analogs.

Liquid Crystals Mesophase Induction Materials Chemistry

Synthesis Scalability: Robust Williamson Etherification Yields and Ultrasound-Accelerated MPTC Kinetics

Classical Williamson ether synthesis of p-n-butoxynitrobenzene proceeds in 75–80% yield (1 mm scale) with improvement to 85–90% at a 2-mole scale . Under ultrasound-assisted multi-site phase-transfer catalysis (MPTC), the pseudo-first-order reaction rate is significantly enhanced compared to silent conditions , offering a scalable route with reduced reaction time.

Process Chemistry Phase-Transfer Catalysis Ultrasound-Assisted Synthesis

1-Butoxy-4-nitrobenzene Application Scenarios: Where the Butoxy Chain Delivers a Measurable Advantage


Solvent-Free or Low-Temperature Melt Reactions Exploiting the 31 °C Melting Point

The near-ambient melting point of 1-butoxy-4-nitrobenzene (31 °C) permits its use as a melt-phase reactant without additional solvent, unlike 4-nitroanisole (54 °C) or 4-nitrophenetole (59 °C). This enables energy-efficient, solvent-minimized synthetic protocols for downstream amine and azo derivative formation .

Lipophilicity-Driven Intermediate for Bioactive Molecules with Enhanced Membrane Penetration

With a LogP of 3.50—1.47 units higher than 4-nitroanisole—the butoxy derivative is the more lipophilic choice for synthetic programs targeting intracellular targets or designing partitioning-based purification steps. This property is quantified and reproducible .

Ecotoxicology Screening Reference Compound for Nitroaromatic QSAR Models

The well-characterized pIGC50 value of 1.42 for Tetrahymena pyriformis places this compound as a mid-chain reference in QSAR training sets, bridging short-chain (4-nitroanisole, pIGC50 0.54) and long-chain nitroaromatics for environmental toxicity modeling .

Metastable Smectic A Phase Induction in Liquid Crystal Mixtures

When mixed with N-(4-propoxybenzylidene)-4-hexylaniline, 1-butoxy-4-nitrobenzene induces metastable smectic A phases, in contrast to the stable mesophases induced by octyloxy and longer homologs. This property is useful for designing temperature-responsive or transient liquid crystalline materials .

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